5-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione
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Overview
Description
5-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring substituted with a 4-chlorophenyl and a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 4-chlorobenzylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with urea under acidic conditions to yield the desired imidazolidine-2,4-dione compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
5-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-5-methyl-3-(1-piperidylmethyl)imidazolidine-2,4-dione
- 5-(4-Chlorophenyl)-5-ethyl-3-(2-hydroxyethyl)imidazolidine-2,4-dione
- 5-(4-Chlorophenyl)-5-ethyl-imidazolidine-2,4-dione
Uniqueness
5-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione is unique due to the presence of both 4-chlorophenyl and 4-methoxyphenyl groups, which can impart distinct chemical and biological properties. This dual substitution pattern can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for further research and development.
Properties
CAS No. |
918665-22-2 |
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Molecular Formula |
C17H15ClN2O3 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H15ClN2O3/c1-23-14-8-4-12(5-9-14)17(15(21)19-16(22)20-17)10-11-2-6-13(18)7-3-11/h2-9H,10H2,1H3,(H2,19,20,21,22) |
InChI Key |
XKXGSROVMRCDPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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